![molecular formula C22H21FN2OS B2519854 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide CAS No. 903289-18-9](/img/structure/B2519854.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DT-010 and has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
Scientific Research Applications
Pharmacokinetics and Metabolism
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide and related compounds have been studied for their pharmacokinetic properties, including metabolism and excretion. For instance, the metabolites of YM758, a compound with a similar structure, were identified in human urine, plasma, and feces, highlighting the significance of transporter-mediated renal and hepatic excretion. This kind of study is crucial for understanding the relationship between urinary/hepatic elimination and transport activity for metabolites, which can inform the development of new drugs with improved safety and efficacy profiles (Umehara et al., 2009).
Synthetic Route Development
Efficient synthesis methods for compounds like N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide are critical for pharmaceutical development. A practical and scalable synthetic route for YM758 monophosphate, a related compound, has been developed, showcasing the importance of innovative synthetic chemistry in the creation of novel pharmacological agents (Yoshida et al., 2014).
Diagnostic and Therapeutic Applications
Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide have been explored for their potential in diagnosing and treating various diseases. For instance, 18F-ISO-1, a cellular proliferative marker related in structure, has shown promise in imaging tumor proliferation by PET in patients with malignant neoplasms, indicating potential applications in oncology diagnostics (Dehdashti et al., 2013).
Molecular Docking and Biological Evaluation
The synthesis, characterization, and evaluation of new quinazolinone-based derivatives, including those similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide, have been conducted. These studies demonstrate the potential of such compounds as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, underscoring their potential as effective anti-cancer agents (Riadi et al., 2021).
Imaging the Sigma2 Receptor Status of Solid Tumors
Fluorine-18-labeled benzamide analogues have been synthesized and evaluated as ligands for PET imaging of the sigma2 receptor status of solid tumors. This research indicates the utility of structurally related compounds in non-invasively assessing tumor biology, which can significantly impact the diagnosis and treatment of cancer (Tu et al., 2007).
Mechanism of Action
Tetrahydroisoquinolines
This compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Imidazole Compounds
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVZROCCDDLBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.